![molecular formula C12H13NO2 B1526592 6-Benzylpiperidine-2,4-dione CAS No. 845267-74-5](/img/structure/B1526592.png)
6-Benzylpiperidine-2,4-dione
Overview
Description
6-Benzylpiperidine-2,4-dione is a chemical compound with the CAS Number: 845267-74-5 . It has a molecular weight of 203.24 and its IUPAC name is 6-benzylpiperidine-2,4-dione . The compound is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of 6-Benzylpiperidine-2,4-dione contains a total of 29 bonds, including 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), and 1 ketone (aliphatic) .Physical And Chemical Properties Analysis
6-Benzylpiperidine-2,4-dione is a powder that is typically stored at room temperature . It has a molecular weight of 203.24 and its IUPAC name is 6-benzylpiperidine-2,4-dione .Scientific Research Applications
Synthesis of Bioactive Piperidine Derivatives
6-Benzylpiperidine-2,4-dione serves as a precursor in the synthesis of various bioactive piperidine derivatives. These derivatives are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals and alkaloids . The compound’s structure allows for diverse intra- and intermolecular reactions, leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Development of Anticancer Agents
Research has explored the anticancer potential of piperidine derivatives. Specifically, 6-Benzylpiperidine-2,4-dione derivatives have been evaluated for their anticancer activity, particularly in androgen-refractory prostate cancer . The modifications on the piperidine ring can lead to compounds with significant biological activity against cancer cells.
Muscarinic Acetylcholine Receptor Modulation
Piperidine derivatives, including those derived from 6-Benzylpiperidine-2,4-dione, have been studied for their ability to modulate muscarinic acetylcholine receptors . These receptors play a vital role in the central nervous system, and their modulation can lead to potential treatments for various neurological disorders.
Pharmaceutical Industry Applications
The piperidine moiety, which can be synthesized from 6-Benzylpiperidine-2,4-dione, is a common structural component in over twenty classes of pharmaceuticals . Its versatility makes it an essential building block for designing drugs with a wide range of therapeutic effects.
Alkaloid Synthesis
Alkaloids, many of which contain piperidine rings, have significant pharmacological properties. 6-Benzylpiperidine-2,4-dione can be used to synthesize these natural compounds, which are often found in plants and have various uses in traditional and modern medicine .
Chemical Synthesis Methodology
The compound is also used in developing new chemical synthesis methodologies. Its structure allows for the exploration of novel cyclization, cycloaddition, and multicomponent reactions, contributing to the advancement of organic chemistry .
Drug Discovery and Biological Evaluation
6-Benzylpiperidine-2,4-dione is instrumental in drug discovery processes. It is used in the biological evaluation of potential drugs, where its derivatives are assessed for various biological activities, paving the way for new therapeutic agents .
Safety And Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 6-Benzylpiperidine-2,4-dione, is an important task of modern organic chemistry .
properties
IUPAC Name |
6-benzylpiperidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-7-10(13-12(15)8-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBLDOIOPLQRKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzylpiperidine-2,4-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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